5-HT1A Receptor Affinity: Superior Potency of Derivatives Incorporating the 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine Core
The bicyclic imide derivative CHEMBL274047, which contains the 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-amine fragment, exhibits high-affinity agonist activity at the human 5-HT1A receptor with a Ki of 5.80 nM [1]. In contrast, the prototypical azapirone buspirone displays a Ki range of 9.3–29.5 nM at the same receptor , and tandospirone shows a Ki of 27 ± 5 nM [2]. The 5.8-fold improvement in affinity relative to tandospirone highlights the value of this butylamine-piperazine-pyrimidine core for designing potent 5-HT1A ligands.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.80 nM (for derivative CHEMBL274047 incorporating the target scaffold) |
| Comparator Or Baseline | Buspirone: Ki = 9.3–29.5 nM; Tandospirone: Ki = 27 ± 5 nM |
| Quantified Difference | ~5.8-fold more potent than tandospirone |
| Conditions | Radioligand binding assay using human 5-HT1A receptor |
Why This Matters
For medicinal chemists developing novel anxiolytics or antidepressants, this core scaffold offers a demonstrated path to high-affinity 5-HT1A agonism that outperforms clinically established azapirones.
- [1] BindingDB: CHEMBL274047, Ki = 5.80 nM at 5-HT1A receptor. View Source
- [2] Hamik A, et al. Biol Psychiatry. 1990;28(2):99-109. Ki = 27 ± 5 nM for tandospirone at 5-HT1A. View Source
